molecular formula C7H5BrN2O B13671436 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol

4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol

Cat. No.: B13671436
M. Wt: 213.03 g/mol
InChI Key: PJHGPDSKMFXDHY-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol: is a heterocyclic compound that features a pyrrolo-pyridine core structure with a bromine atom at the 4-position and a hydroxyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes cyclization, bromination, and hydroxylation steps, often optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The hydroxyl group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products:

  • Substituted pyrrolo[2,3-c]pyridines with various functional groups.
  • Oxidized or reduced derivatives with altered biological activities.

Scientific Research Applications

Chemistry: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: The compound has shown potential in the development of pharmaceuticals, particularly as inhibitors of specific enzymes and receptors. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways, enzyme activity, and receptor binding, contributing to its biological effects .

Comparison with Similar Compounds

  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine
  • 3-Bromo-1H-pyrazolo[3,4-c]pyridine
  • 7-Bromo-1H-pyrazolo[4,3-c]pyridine

Comparison: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. This combination imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the hydroxyl group at the 2-position enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridin-2-ol

InChI

InChI=1S/C7H5BrN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h1-3,10-11H

InChI Key

PJHGPDSKMFXDHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CN=CC(=C21)Br)O

Origin of Product

United States

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